1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one
CAS No.: 1281961-45-2
Cat. No.: VC3056961
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281961-45-2 |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
| Standard InChI | InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3 |
| Standard InChI Key | UEZIQOPHFXGWEU-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2 |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one consists of a piperidine ring connected to a pyrazole ring through a propan-1-one bridge. The piperidine ring contains an aminomethyl substituent at position 3, while the pyrazole ring is attached to the propan-1-one bridge at position 1. This structural arrangement creates a molecule with multiple functional groups that can interact with various biological targets.
The presence of both the piperidine and pyrazole rings is particularly noteworthy. The piperidine moiety is a saturated heterocyclic structure found in numerous pharmacologically active compounds, while the pyrazole ring is an aromatic five-membered heterocycle known for its diverse biological properties. The combination of these structural elements creates a compound with potential applications in drug discovery.
Physical and Chemical Properties
The key physical and chemical properties of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 1281961-45-2 |
| Physical State | Not specified in literature |
| Solubility | Expected to be soluble in polar organic solvents |
| Functional Groups | Amine, amide, heterocyclic rings (piperidine, pyrazole) |
These properties contribute to the compound's potential utility in medicinal chemistry applications. The moderate molecular weight suggests reasonable pharmacokinetic properties, while the presence of an amine group may facilitate hydrogen bonding interactions with biological targets .
Structural Identifiers
For research and database purposes, 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can be identified using several standard notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
| InChI | InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3 |
| InChIKey | UEZIQOPHFXGWEU-UHFFFAOYSA-N |
| Alternative Names | 1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one, 1-(3-(Aminomethyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one |
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can be accomplished through several organic chemistry techniques. A common approach involves the reaction of a piperidine derivative with a pyrazole-containing compound in the presence of appropriate catalysts or reagents.
One potential synthetic route involves the condensation of a piperidine derivative with a pyrazole-substituted propanone in a suitable solvent. This approach typically requires controlled reaction conditions to ensure proper formation of the desired product while minimizing side reactions.
Research Findings and Applications
| Therapeutic Area | Potential Application |
|---|---|
| Neuropharmacology | Modulation of neural receptors or signaling pathways |
| Inflammation | Anti-inflammatory agents for chronic inflammatory conditions |
| Microbial Infections | Development of novel antimicrobial compounds |
| Enzyme Inhibition | Targeting specific enzymes involved in disease processes |
These potential applications are based on the known activities of compounds with similar structural features, although specific efficacy data for this particular compound requires further investigation.
Future Research Directions
Recommended Investigations
Future research on 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one should focus on several key areas to fully characterize its properties and potential applications:
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Comprehensive pharmacological profiling to identify specific biological targets and activities
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Detailed structure-activity relationship studies to understand the contribution of each structural component to biological activity
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Optimization of synthetic routes to improve yield and purity
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In vivo studies to assess efficacy and safety profiles in appropriate disease models
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Development of analogues with enhanced properties based on initial findings
These investigations would provide valuable insights into the compound's potential as a lead structure for drug development.
Challenges and Opportunities
Several challenges and opportunities exist in the continued research of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one:
Challenges:
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Limited published data on biological activities
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Potential synthetic complexity
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Need for comprehensive toxicological evaluation
Opportunities:
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Novel structural scaffold for medicinal chemistry
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Potential for developing derivatives with enhanced properties
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Possibility of identifying new therapeutic applications based on unexpected biological activities
Addressing these challenges while capitalizing on the opportunities could lead to significant advancements in understanding the potential of this compound in pharmaceutical research and development.
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